REACTION_CXSMILES
|
[C:1]1(CCl)[CH:6]=[CH:5][C:4]([CH2:7]Cl)=[CH:3][CH:2]=1.[C:11](=[O:14])([O-])[O-].[K+].[K+].[OH2:17]>>[C:1]1([CH2:11][OH:14])[CH:6]=[CH:5][C:4]([CH2:7][OH:17])=[CH:3][CH:2]=1 |f:1.2.3|
|
Name
|
|
Quantity
|
440 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)CCl)CCl
|
Name
|
|
Quantity
|
637 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
6 L
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
being stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The temperature was raised
|
Type
|
TEMPERATURE
|
Details
|
until refluxing
|
Type
|
CUSTOM
|
Details
|
began at 103° C.
|
Type
|
TEMPERATURE
|
Details
|
this temperature was maintained for 5 hours with the contents of the flask
|
Duration
|
5 h
|
Type
|
CUSTOM
|
Details
|
Approximately 3 liters of water were then removed by distillation
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=C(C=C1)CO)CO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]1(CCl)[CH:6]=[CH:5][C:4]([CH2:7]Cl)=[CH:3][CH:2]=1.[C:11](=[O:14])([O-])[O-].[K+].[K+].[OH2:17]>>[C:1]1([CH2:11][OH:14])[CH:6]=[CH:5][C:4]([CH2:7][OH:17])=[CH:3][CH:2]=1 |f:1.2.3|
|
Name
|
|
Quantity
|
440 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)CCl)CCl
|
Name
|
|
Quantity
|
637 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
6 L
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
being stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The temperature was raised
|
Type
|
TEMPERATURE
|
Details
|
until refluxing
|
Type
|
CUSTOM
|
Details
|
began at 103° C.
|
Type
|
TEMPERATURE
|
Details
|
this temperature was maintained for 5 hours with the contents of the flask
|
Duration
|
5 h
|
Type
|
CUSTOM
|
Details
|
Approximately 3 liters of water were then removed by distillation
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=C(C=C1)CO)CO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |